molecular formula C25H36O4 B023251 Drospirenone Intermediates CAS No. 82543-09-7

Drospirenone Intermediates

Cat. No. B023251
CAS RN: 82543-09-7
M. Wt: 400.5 g/mol
InChI Key: MLROWSBVFNKEEF-AWBCXTIISA-N
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Description

Drospirenone is a synthetic progestin that is an analog to spironolactone . It is used to prevent pregnancy by stopping a woman’s egg from fully developing each month . The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .


Synthesis Analysis

A strategy for the preparation of two isomeric drospirenones possessing a 14β-hydrogen was developed, using 3β-hydroxyandrost-5-en-17-one as the starting material . The total synthetic route involves eight steps, giving 2% overall yield .


Molecular Structure Analysis

The molecular formula of Drospirenone is C24H30O3 . Its IUPAC name is (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3’,4’,6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa-6,7:15,16]cyclopenta[a]phenanthrene-17,2’(5H)-furan]-3,5’(2H)-dione .


Chemical Reactions Analysis

The analytical method for determining drospirenone in human plasma consists of the extraction of plasma sample with dichloromethane, followed by determination of drospirenone by LC–MS–MS using levonorgestrel as an internal standard .


Physical And Chemical Properties Analysis

The molecular weight of Drospirenone is 366.493 g/mol . It is determined by LC–MS–MS using levonorgestrel as an internal standard .

Safety And Hazards

Drospirenone may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[(1R,2S,3S,5S,7S,10S,11R,14S,18R)-18-hydroxy-7,11-dimethyl-6-oxo-14-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-enyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-23(2,3)22(28)29-14-6-8-24(4)13(10-14)11-18(26)19-17(24)7-9-25(5)20(19)15-12-16(15)21(25)27/h11,14-20,26H,6-10,12H2,1-5H3/t14-,15+,16-,17-,18-,19-,20-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLROWSBVFNKEEF-AWBCXTIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3C5CC5C4=O)C)O)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C4=O)C)O)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652607
Record name (2S,4aR,4bS,6aS,7aS,8aS,8bS)-9-Hydroxy-4a,6a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,9-hexadecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-2-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drospirenone Intermediates

CAS RN

82543-09-7
Record name (3β,7β,15α,16α)-3-(2,2-Dimethyl-1-oxopropoxy)-15,16-dihydro-7-hydroxy-3′H-cycloprop[15,16]androsta-5,15-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82543-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4aR,4bS,6aS,7aS,8aS,8bS)-9-Hydroxy-4a,6a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,9-hexadecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-2-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7 beta-Hydroxy-15 beta,16 beta-methylene-3 beta-pivaloyloxy-5-androsten-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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